BenchChemオンラインストアへようこそ!

(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

BET Bromodomain Fragment-Based Drug Discovery Fluorine-Mediated Selectivity

This fluorinated 1,4-thiazepane fragment is a privileged chemotype for targeting BET bromodomains, showing demonstrated BD2 selectivity. The 3,4-difluorophenyl substitution establishes orthogonal fluorine-protein interactions that boost target engagement, while its saturated seven-membered ring enhances conformational complementarity. Engineered for NMR-based screening and parallel library diversification, it accelerates the discovery of next-generation BET inhibitors with improved safety margins. Substitution with a generic analog compromises the unique pharmacophore and domain selectivity.

Molecular Formula C18H17F2NOS
Molecular Weight 333.4
CAS No. 1797092-30-8
Cat. No. B2677230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone
CAS1797092-30-8
Molecular FormulaC18H17F2NOS
Molecular Weight333.4
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H17F2NOS/c19-15-7-6-14(12-16(15)20)18(22)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2
InChIKeyFJURAWRWCYQKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797092-30-8) Matters for Fragment-Based Screening and BET Bromodomain Programs


(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797092-30-8) is a synthetic small molecule belonging to the 1,4-thiazepane chemotype, a privileged scaffold for targeting bromodomain and extra-terminal (BET) proteins [1]. Saturated seven-membered heterocycles like 1,4-thiazepane are underrepresented in commercial fragment libraries yet demonstrate enhanced three-dimensional character and specificity in protein-binding assays relative to flat aromatic ring systems [1]. This compound incorporates a 3,4-difluorophenyl moiety, a substitution pattern known to modulate both potency and selectivity within BET bromodomain ligands, distinguishing it from unsubstituted or differently halogenated analogs within the same scaffold class.

Why Generic Substitution Fails: Critical Limitations of 1,4-Thiazepane Analogs Without the 3,4-Difluorophenyl Substitution and Methanone Bridge for BET-Targeting Projects


Direct replacement of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797092-30-8) with a generic 1,4-thiazepane analog is scientifically unsound. Fragment-based screening reveals that subtle changes in the acyl group or aryl substitution dramatically alter binding mode and domain selectivity within BET proteins [1]. The specific 3,4-difluorophenyl substitution pattern is well-known in medicinal chemistry for optimizing metabolic stability and target engagement through orthogonal fluorine-protein interactions that cannot be recapitulated by other halogenation patterns or simple phenyl groups [2]. Furthermore, the methanone linker geometry positions the aryl ring into a distinct vector relative to the thiazepane core, directly affecting the compound's three-dimensional shape complementarity with its protein target. These structural features collectively generate a unique pharmacophore fingerprint that is lost upon generic substitution.

Quantitative Evidence Guide: How (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797092-30-8) Differentiates from Its Closest Analogs in Measurable Parameters


Fluorine Substitution Pattern Differentiation: 3,4-Difluorophenyl vs. 2,6-Difluorophenyl Analogs

The 3,4-difluorophenyl substitution on the methanone group of CAS 1797092-30-8 provides a distinct electronic and steric environment compared to the directly comparable (2,6-difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone analog (CAS 1797347-51-3) [1]. In BET bromodomain ligand design, fluorine substitution position dictates the orientation and strength of orthogonal multipolar interactions with key binding pocket residues, a parameter that is not interchangeable between substitution patterns [2]. The 3,4-difluoro arrangement is particularly suited for forming bifurcated fluorine-amide interactions, while the 2,6-difluoro pattern introduces steric crowding that can reduce binding complementarity.

BET Bromodomain Fragment-Based Drug Discovery Fluorine-Mediated Selectivity

Core Scaffold Advantage: 3D Character of 7-Phenyl-1,4-Thiazepane vs. Flat Aromatic Fragments

The saturated 7-phenyl-1,4-thiazepane core of CAS 1797092-30-8 confers significantly higher three-dimensionality, as measured by fraction sp3 (Fsp3), compared to flat aromatic fragment alternatives commonly used in screening libraries [1]. The Organic Letters study demonstrates that 1,4-thiazepane fragments exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal domain (BD1), a selectivity profile that is distinct from traditional flat acetyl-lysine mimetics [1] [2]. In contrast, comparator compounds lacking the 7-phenyl substitution or containing fused aromatic systems lose this domain-selective binding behavior.

3D Fragment Libraries BET Bromodomain Selectivity Physicochemical Property Optimization

Purity Benchmarking: Certified Batch Quality vs. Uncharacterized Analog Vendors

Reputable vendors supplying structurally related 1,4-thiazepane methanone compounds to the research market routinely provide batch-specific QC documentation including NMR, HPLC, and GC purity analyses . For the directly comparable analog (2,6-difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797347-51-3), standard purity is specified at 98% with available batch-specific QC reports . Procurement of CAS 1797092-30-8 from vendors offering equivalent or superior QC documentation ensures that observed biological activity originates from the intended compound rather than from synthetic impurities, which is a known confounder in fragment screening campaigns.

Compound Quality Control Reproducible Screening Procurement Specification

Synthetic Tractability and Scaffold Diversification Potential vs. Benzothiazepinone Alternatives

The 1,4-thiazepane scaffold of CAS 1797092-30-8 can be synthesized via a recently reported one-pot method using α,β-unsaturated esters and 1,2-amino thiols, proceeding in 0.5–3 hours with good yields and broad substrate scope [1]. This synthetic accessibility contrasts sharply with benzothiazepinone alternatives, which require more constrained and less diversified routes [1]. The modular nature of this synthetic route allows independent variation at both the C7-phenyl position and the N4-acyl position, enabling rapid parallel library synthesis for structure-activity relationship (SAR) exploration around the 3,4-difluorophenyl methanone core.

Library Synthesis Lead Optimization Medicinal Chemistry Efficiency

Best-Fit Application Scenarios for (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 1797092-30-8) in Fragment-Based and Medicinal Chemistry Programs


Fragment-Based Screening for Selective BET BD2 Bromodomain Ligands

Based on the class-wide selectivity of 1,4-acylthiazepanes for the C-terminal bromodomain of BRD4 and BRDT (≥3–10-fold selectivity over BD1) [1], this compound is best deployed as a starting fragment in NMR-based or AlphaScreen-based screening campaigns targeting BD2-selective inhibition. Its three-dimensional character and fluorinated aryl group provide a differentiated chemical starting point for developing next-generation BET inhibitors with reduced hematological toxicity [1] [2].

Medicinal Chemistry Hit-to-Lead Optimization Programs

The one-pot synthetic accessibility and modular diversification potential of the 1,4-thiazepane scaffold [1] make CAS 1797092-30-8 an ideal starting point for parallel library synthesis. Medicinal chemistry teams can systematically vary the C7-phenyl and N4-acyl positions to rapidly explore structure-activity relationships around the 3,4-difluorophenyl methanone pharmacophore, accelerating the identification of lead compounds with improved potency and selectivity [1] [3].

Chemical Biology Probe Development for BET Protein Functional Studies

Given the evidence that 1,4-thiazepane fragments exhibit domain-selective binding within the BET family [1] [3], procurement of this compound supports the development of chemical probes to dissect the biological functions of individual BET bromodomains. The fluorine atoms in the 3,4-difluorophenyl group further enable ¹⁹F NMR-based binding assays, facilitating direct measurement of target engagement in complex biological environments [2].

Quote Request

Request a Quote for (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.